Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate
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Overview
Description
Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate is an organic compound with the molecular formula C9H13N3O2 It belongs to the class of carbamates, which are esters of carbamic acid This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an ethyl carbamate group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4,6-dimethylpyrimidin-2-yl)carbamate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl (4,6-dimethylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by integrating into DNA or RNA strands. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- 2-Amino-4,6-dimethylpyrimidine
Comparison: Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethyl carbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2-amino-4,6-dimethylpyrimidine lacks the carbamate group, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate has a more complex structure with additional functional groups, leading to different applications and properties.
Properties
IUPAC Name |
ethyl N-(4,6-dimethylpyrimidin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)12-8-10-6(2)5-7(3)11-8/h5H,4H2,1-3H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJAYICDMXFMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679652 |
Source
|
Record name | Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90854-79-8 |
Source
|
Record name | Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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